S-acetyl-PEG4-Thiol
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Overview
Description
S-acetyl-PEG4-Thiol: is a polyethylene glycol (PEG)-based compound that features a thiol group protected by an acetyl group. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The PEG spacer provides flexibility and solubility, making it a valuable tool in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG4-Thiol involves several steps:
Monotosylation of PEG: The process begins with the selective monotosylation of linear, symmetrical PEG.
Introduction of Azide Function: The monotosyl PEG is then reacted with sodium azide to introduce an azide function.
Formation of Thiol End Group: The azide is reduced to form a thiol end group.
Thioacetate End Group: The activation of the hydroxyl end group and subsequent reaction with potassium carbonate and thioacetic acid yields a thioacetate end group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-acetyl-PEG4-Thiol can undergo oxidation reactions where the thiol group is oxidized to form disulfides.
Reduction: The compound can be reduced to free the thiol group from its acetyl protection.
Substitution: The thiol group can participate in substitution reactions, particularly with maleimide groups to form stable thioether bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydroxylamine or other reducing agents to remove the acetyl group.
Substitution: Maleimide-containing compounds under mild conditions (pH 6.5-7.5) to form thioether bonds.
Major Products:
Disulfides: Formed from oxidation reactions.
Free Thiol: Obtained after reduction.
Thioether Bonds: Resulting from substitution reactions with maleimide groups.
Scientific Research Applications
Chemistry:
Bioconjugation: S-acetyl-PEG4-Thiol is widely used in bioconjugation techniques to attach proteins, peptides, and other biomolecules.
Biology:
Protein Modification: The compound is used to modify proteins by introducing thiol groups, which can then be used for further conjugation.
Medicine:
PROTAC Synthesis: this compound serves as a linker in the synthesis of PROTACs, which are emerging as a therapeutic modality in precision medicine.
Industry:
Mechanism of Action
Mechanism: S-acetyl-PEG4-Thiol exerts its effects primarily through its thiol group. The thiol group can form covalent bonds with other molecules, facilitating the formation of stable conjugates. The PEG spacer provides flexibility and solubility, enhancing the overall stability and functionality of the conjugates .
Molecular Targets and Pathways:
Comparison with Similar Compounds
NHS-PEG4-Biotin: A PEG-based compound used for biotinylation of proteins.
PEGylated N-succinimidyl S-acetylthioacetate: Another PEG-based compound used for introducing thiol groups into proteins.
Uniqueness: S-acetyl-PEG4-Thiol is unique due to its specific application in PROTAC synthesis and its ability to introduce thiol groups in a controlled manner. The acetyl protection of the thiol group ensures stability until it is needed for conjugation .
Properties
IUPAC Name |
S-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5S2/c1-12(13)19-11-9-17-7-5-15-3-2-14-4-6-16-8-10-18/h18H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPWLZNIZVCFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O5S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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